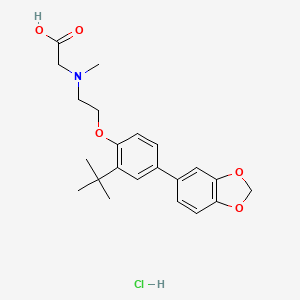

LY2365109 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVOAGQZHDAFRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LY2365109 hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). Its mechanism of action centers on the modulation of glutamatergic neurotransmission through the enhancement of N-methyl-D-aspartate (NMDA) receptor function. By blocking the reuptake of glycine, an obligatory co-agonist at the NMDA receptor, LY2365109 increases synaptic glycine concentrations, thereby potentiating NMDA receptor-mediated signaling. This has positioned LY2365109 as a compound of interest for therapeutic intervention in central nervous system (CNS) disorders characterized by hypoglutamatergic function, such as schizophrenia and epilepsy. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including detailed experimental protocols and quantitative data from key studies.

Core Mechanism of Action: GlyT1 Inhibition

This compound exerts its pharmacological effects by specifically binding to and inhibiting the glycine transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This process tightly regulates the extracellular concentration of glycine.

The inhibition of GlyT1 by LY2365109 leads to an accumulation of glycine in the synaptic space. Glycine serves as a mandatory co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor to be activated by glutamate, the glycine co-agonist site must also be occupied. Therefore, by increasing the availability of synaptic glycine, LY2365109 enhances the probability of NMDA receptor activation in the presence of glutamate, leading to increased calcium influx and potentiation of downstream signaling cascades.

Signaling Pathway

LY2365109 Hydrochloride: A Comprehensive Technical Guide to its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of LY2365109 hydrochloride, a potent and selective pharmacological agent. The primary focus of this document is to elucidate its core molecular target, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key biological pathways and experimental workflows are visualized using detailed diagrams.

Core Target and Mechanism of Action

This compound is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2][3][4] GlyT1 is a crucial protein in the central nervous system responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound effectively increases the extracellular concentration of glycine.[1][2][5] This elevation of synaptic glycine potentiates the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist.[6] The enhanced NMDA receptor function has been a key area of investigation for therapeutic interventions in neurological and psychiatric disorders, including schizophrenia and epilepsy.[1][5][6]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations.

| Target | Parameter | Value | Assay Conditions | Reference |

| Human GlyT1a (hGlyT1a) | IC50 | 15.8 nM | Glycine uptake in cells over-expressing hGlyT1a | [1][7][8] |

| Glycine Transporter 2 (GlyT2) | IC50 | > 30,000 nM | Not specified | [2][3][4] |

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC50 (nM) | Selectivity (GlyT2/GlyT1) |

| This compound | GlyT1 | 15.8 | >1900-fold |

| This compound | GlyT2 | >30,000 |

Table 2: Selectivity Profile of this compound

Signaling Pathway and Downstream Effects

The primary action of this compound initiates a cascade of neurochemical events. By blocking GlyT1, it directly modulates glutamatergic neurotransmission.

Caption: Signaling pathway of this compound action.

Experimental Protocols

The characterization of this compound involves several key experimental procedures. Below are detailed methodologies for these assays.

Radiolabeled Glycine Uptake Assay

This assay directly measures the inhibitory effect of this compound on GlyT1 function.

Objective: To determine the IC50 value of this compound for the inhibition of glycine uptake in cells expressing GlyT1.

Methodology:

-

Cell Culture: CHO-K1 or HEK293 cells stably expressing human GlyT1a are cultured in appropriate media and seeded into 384-well plates.

-

Compound Preparation: this compound is serially diluted to various concentrations in a suitable assay buffer.

-

Pre-incubation: The cultured cells are washed and then pre-incubated with the different concentrations of this compound for 15-30 minutes at 37°C.

-

Uptake Initiation: A solution containing a fixed concentration of [³H]glycine is added to each well to initiate the uptake process.

-

Incubation: The plate is incubated for a defined period (e.g., 10-20 minutes) at 37°C to allow for glycine uptake.

-

Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. A lysis buffer is then added to each well to release the intracellular contents.

-

Scintillation Counting: A scintillation cocktail is added to each well, and the radioactivity is measured using a microplate scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor and subtracted from all measurements. The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the IC50 value.

Caption: Workflow for a radiolabeled glycine uptake assay.

In Vivo Microdialysis

This technique is used to measure the effect of this compound on extracellular glycine levels in the brain of living animals.

Objective: To quantify the change in extracellular glycine concentrations in specific brain regions (e.g., prefrontal cortex, cerebellum) following systemic administration of this compound.

Methodology:

-

Animal Preparation: A male Sprague-Dawley rat is anesthetized, and a guide cannula is stereotaxically implanted, targeting the brain region of interest. The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular glycine levels.

-

Drug Administration: this compound is administered to the animal (e.g., via oral gavage or intraperitoneal injection).

-

Post-Dose Collection: Dialysate collection continues for several hours following drug administration.

-

Sample Analysis: The collected dialysate samples are analyzed to determine the concentration of glycine, typically using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Data Analysis: Glycine concentrations in post-dose samples are expressed as a percentage of the average baseline concentration to determine the time-course and magnitude of the drug's effect.

Immunohistochemistry for GlyT1

This method is used to visualize the distribution and abundance of GlyT1 in brain tissue.

Objective: To determine the localization of GlyT1 protein in different brain regions to correlate with the pharmacological effects of this compound.

Methodology:

-

Tissue Preparation: An animal is deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brain is extracted and post-fixed, then cryoprotected in a sucrose solution.

-

Sectioning: The brain is sectioned into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.

-

Antigen Retrieval: If necessary, sections are treated to unmask the antigenic sites.

-

Blocking: The sections are incubated in a blocking solution (e.g., containing normal goat serum and Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody specific for GlyT1 overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody.

-

Mounting and Imaging: The sections are mounted on microscope slides with a mounting medium and coverslipped. The slides are then imaged using a fluorescence or confocal microscope.

-

Analysis: The intensity and distribution of the fluorescent signal are analyzed to determine the relative abundance and localization of GlyT1 in different brain regions.

This comprehensive guide provides a detailed overview of this compound, its primary target, and the experimental basis for its characterization, serving as a valuable resource for researchers in the field of neuropharmacology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabonomic analysis of cerebrospinal fluid in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunohistochemistry (IHC) protocol [hellobio.com]

- 5. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of LY2365109 Hydrochloride in NMDA Receptor Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are critical players in synaptic plasticity, learning, and memory. Their dysfunction has been implicated in a variety of central nervous system disorders. Consequently, modulating NMDA receptor activity has been a key focus of therapeutic development. LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). This guide provides an in-depth technical overview of the core mechanism by which this compound potentiates NMDA receptor function. The primary mechanism is not direct positive allosteric modulation but rather an indirect enhancement of NMDA receptor activity through the inhibition of glycine reuptake. By increasing the synaptic concentration of the NMDA receptor co-agonist glycine, this compound facilitates receptor activation.

Core Mechanism of Action: Indirect Potentiation via GlyT1 Inhibition

The potentiation of NMDA receptors by this compound is a consequence of its high-affinity inhibition of GlyT1. GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft. Glycine is an obligatory co-agonist for the activation of NMDA receptors, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for the ion channel to open.

By blocking GlyT1, this compound leads to an elevation of extracellular glycine concentrations in the vicinity of the NMDA receptor. This increased availability of glycine enhances the probability of the co-agonist binding site being occupied, thereby potentiating the receptor's response to glutamate. This indirect mechanism of action offers a nuanced approach to enhancing NMDA receptor function, as it is dependent on the endogenous glutamatergic activity.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and the effects of GlyT1 inhibition on NMDA receptor function.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 for GlyT1 | 15.8 nM | Cells over-expressing human GlyT1a | [1][2][3][4][5] |

| IC50 for GlyT2 | > 30,000 nM | Cells over-expressing human GlyT2 | [2][3][4][5] |

Table 2: In Vivo Effects of this compound on Neurotransmitter Levels

| Compound | Dose (p.o.) | Brain Region | Effect on Extracellular Glycine | Effect on NMDA-induced Neurotransmitter Release | Reference |

| LY2365109 | 0.3-30 mg/kg | Cerebrospinal Fluid | Dose-dependent elevation | Not directly measured | [1] |

| LY2365109 | Not specified | Prefrontal Cortex & Striatum | Increased | Potentiated NMDA-induced increases in neurotransmitter dialysate levels | [4][6] |

Table 3: Representative Electrophysiological Effects of GlyT1 Inhibition on NMDA Receptor Currents

Data for the specific GlyT1 inhibitor N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) is presented as a representative example of the effects of GlyT1 inhibition on NMDA receptor-mediated currents.

| Parameter | Condition | Potentiation | Brain Region | Reference |

| NMDA EPSC Amplitude | 500 nM NFPS | Significant increase | Hypoglossal Motorneurons | |

| NMDA-evoked Firing | 1-2 mg/kg i.v. NFPS | Augmented | Rat Prefrontal Cortex | [5][7][8] |

| Synaptically Evoked NMDA EPSCs | NFPS (in presence of 10 µM glycine) | Potentiated | Prefrontal Cortex Slices | [5][7][8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Glycine Uptake Inhibition Assay

This assay determines the in vitro potency of compounds like this compound in inhibiting the glycine transporter 1.

-

Cell Culture: Mammalian cells (e.g., CHO or HEK293 cells) stably transfected with the human GlyT1 are cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

On the day of the assay, the culture medium is aspirated, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution).

-

Cells are then incubated with varying concentrations of the test compound (this compound) for a predetermined time at room temperature.

-

A solution containing a mixture of non-radiolabeled glycine and [³H]glycine is added to initiate the uptake reaction.

-

After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific [³H]glycine uptake (IC50) is calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Microdialysis for Extracellular Glycine Measurement

This technique is used to measure the in vivo effects of this compound on extracellular glycine levels in specific brain regions of freely moving animals.

-

Surgical Procedure:

-

Animals (e.g., rats) are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the brain region of interest (e.g., prefrontal cortex or striatum).

-

-

Microdialysis Experiment:

-

Following a recovery period, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Dialysate samples are collected at regular intervals to establish a baseline extracellular glycine concentration.

-

This compound is administered (e.g., orally or intraperitoneally).

-

Dialysate collection continues to monitor the change in extracellular glycine levels over time.

-

-

Sample Analysis: The concentration of glycine in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

Electrophysiological Recording of NMDA Receptor Currents

Whole-cell patch-clamp electrophysiology in brain slices is used to directly measure the potentiation of NMDA receptor-mediated currents by GlyT1 inhibitors.

-

Brain Slice Preparation:

-

Animals are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

-

Coronal slices containing the region of interest (e.g., prefrontal cortex) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

Pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell voltage-clamp recordings are established from these neurons.

-

NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers in the presence of AMPA and GABA receptor antagonists.

-

After recording a stable baseline of NMDA EPSCs, a GlyT1 inhibitor is bath-applied, and the change in the EPSC amplitude and kinetics is measured.

-

-

Data Analysis: The magnitude of potentiation is quantified by comparing the NMDA EPSC amplitude before and after the application of the GlyT1 inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key pathways and experimental processes.

Conclusion

This compound serves as a potent and selective tool for the indirect potentiation of NMDA receptor function. Its core mechanism of action, the inhibition of GlyT1, leads to an increase in synaptic glycine levels, thereby enhancing NMDA receptor activity in the presence of glutamate. This technical guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and clear visual diagrams. This information is intended to be a valuable resource for researchers and professionals in the field of neuroscience and drug development, facilitating a deeper understanding of the therapeutic potential of GlyT1 inhibitors in modulating NMDA receptor signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. NMDA receptor - Wikipedia [en.wikipedia.org]

- 4. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine tranporter-1 blockade potentiates NMDA-mediated responses in rat prefrontal cortical neurons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

LY2365109 Hydrochloride: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LY2365109 hydrochloride, a potent and selective glycine transporter 1 (GlyT1) inhibitor, and its application in schizophrenia research. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant pathways and workflows.

Core Concepts: The Glutamatergic Hypothesis of Schizophrenia and the Role of GlyT1

The glutamatergic hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor is a key contributor to the pathophysiology of the disorder, particularly the negative and cognitive symptoms that are poorly addressed by current antipsychotics.[1] Glycine acts as an essential co-agonist at the NMDA receptor, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for it to become fully active.

The glycine transporter 1 (GlyT1) is a critical regulator of glycine levels in the synaptic cleft, responsible for the reuptake of glycine into glial cells and presynaptic terminals.[2] By inhibiting GlyT1, compounds like this compound increase the extracellular concentration of glycine, thereby enhancing NMDA receptor function and offering a potential therapeutic strategy for schizophrenia.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

| Parameter | Value | Assay/Method | Source |

| IC₅₀ at GlyT1 | 15.8 nM | In vitro glycine uptake assay | [4][5][6] |

| IC₅₀ at GlyT2 | > 30,000 nM | In vitro glycine uptake assay | [4][5][6] |

| Effect on Glycine Levels (Striatum) | 2-fold increase (from 1.52 μM to 3.6 μM) | In vivo microdialysis | [7] |

| Effect on Glycine Levels (CSF) | 3-fold increase (from 10.38 μM to 36 μM) | Cerebrospinal fluid analysis | [7] |

Table 1: In Vitro and In Vivo Potency of this compound

| Neurotransmitter | Brain Region | Effect | Method | Source |

| Acetylcholine | Striatum | Enhanced release | In vivo microdialysis | [4] |

| Dopamine | Prefrontal Cortex | Enhanced release | In vivo microdialysis | [4] |

Table 2: Effects of this compound on Neurotransmitter Release

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the potentiation of NMDA receptor-mediated neurotransmission through the inhibition of GlyT1. The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound at the glutamatergic synapse.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro GlyT1 Inhibition Assay ([³H]Glycine Uptake)

This assay directly measures the functional inhibition of GlyT1 by quantifying the uptake of radiolabeled glycine into cells expressing the transporter.

Materials:

-

CHO-K1 cells stably overexpressing human GlyT1a (CHO-K1/hGlyT1a).[4]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES.

-

[³H]Glycine (specific activity 11-16 Ci/mmol).[4]

-

This compound and other test compounds.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture: Culture CHO-K1/hGlyT1a cells to confluence in 96-well plates.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the various concentrations of this compound for 15-30 minutes at room temperature.

-

Initiation of Uptake: Add [³H]Glycine to each well to initiate the uptake reaction. The final concentration of [³H]Glycine should be close to its Km value for GlyT1.

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to control wells (no inhibitor) and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Microdialysis for Neurotransmitter Levels

This technique allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Materials:

-

Male Sprague-Dawley rats (250-300g).[7]

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., CMA 12) and guide cannulae.

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 MgCl₂.[7]

-

Syringe pump and fraction collector.

-

HPLC system with electrochemical or mass spectrometry detection.

Procedure:

-

Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement. Allow the animal to recover for at least 7 days.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.

-

Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to establish a stable baseline.

-

Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to determine baseline neurotransmitter levels.

-

Drug Administration: Administer this compound (e.g., intraperitoneally or subcutaneously) at the desired doses.

-

Post-treatment Sample Collection: Continue collecting dialysate samples for several hours following drug administration.

-

Sample Analysis: Analyze the dialysate samples using a validated HPLC method to quantify the concentrations of glycine, dopamine, acetylcholine, and their metabolites.

-

Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.

Caption: Experimental workflow for in vivo microdialysis.

Prepulse Inhibition (PPI) of Acoustic Startle

PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in individuals with schizophrenia. This test is used to assess the potential of compounds to reverse these deficits in animal models.

Materials:

-

Startle response chambers equipped with a loudspeaker and a motion sensor.

-

Software to control the presentation of acoustic stimuli and record the startle response.

-

Rodents (mice or rats).

Procedure:

-

Acclimation: Place the animal in the startle chamber and allow it to acclimate for a 5-10 minute period with background white noise (e.g., 65-70 dB).

-

Habituation: Present a series of startle stimuli (pulse-alone trials, e.g., 120 dB white noise for 20-40 ms) to habituate the animal's startle response.

-

Test Session: The test session consists of a pseudo-random presentation of different trial types:

-

Pulse-alone trials: The startle stimulus (e.g., 120 dB) is presented alone.

-

Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74, 78, 82, or 90 dB) is presented shortly (e.g., 100 ms) before the startle pulse.

-

No-stimulus trials: Only the background noise is present to measure baseline movement.

-

-

Data Recording: The startle response (amplitude of the animal's flinch) is recorded for each trial.

-

Data Analysis: Calculate the percentage of prepulse inhibition for each prepulse intensity using the following formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) * 100] Analyze the effects of this compound on reversing any deficits in PPI induced by a pharmacological challenge (e.g., with a dopamine agonist or NMDA antagonist) or in a genetic model of schizophrenia.[8][9]

Logical Relationships and Therapeutic Rationale

The therapeutic rationale for using this compound in schizophrenia is based on a logical cascade of events stemming from its primary pharmacological action.

Caption: Logical flow from GlyT1 inhibition to potential therapeutic effect.

Conclusion

This compound is a valuable research tool for investigating the role of the glutamatergic system, specifically GlyT1 and NMDA receptor function, in the pathophysiology of schizophrenia. Its high potency and selectivity make it a suitable compound for preclinical studies aimed at validating GlyT1 as a therapeutic target. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel GlyT1 inhibitors in the context of schizophrenia drug discovery. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound class for patients with schizophrenia.

References

- 1. acnp.org [acnp.org]

- 2. researchgate.net [researchgate.net]

- 3. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]

- 6. A Microdialysis Study of the Medial Prefrontal Cortex of Adolescent and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]

- 9. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Investigating LY2365109 Hydrochloride for Epilepsy Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy remains a significant therapeutic challenge, with a substantial portion of patients exhibiting resistance to current anti-seizure medications. This document provides an in-depth technical overview of LY2365109 hydrochloride, a potent and selective glycine transporter 1 (GlyT1) inhibitor, as a potential therapeutic agent for epilepsy. The rationale for targeting GlyT1 is underscored by findings of its overexpression in epileptic foci in both preclinical models and human temporal lobe epilepsy (TLE) patients, suggesting a role for dysfunctional glycine signaling in the pathophysiology of the disease. This guide synthesizes the available preclinical data on the mechanism of action, efficacy, and safety of LY2365109, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action

This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). In the central nervous system, GlyT1 is crucial for regulating the synaptic and extrasynaptic concentrations of glycine. By inhibiting GlyT1, LY2365109 increases the extracellular levels of glycine.[1] This elevation in glycine has a dual modulatory effect: it enhances the function of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist, and it can also act on strychnine-sensitive glycine receptors.[2] The therapeutic hypothesis for epilepsy is centered on the potentiation of NMDA receptor function in the hippocampus, which is believed to counteract the hypoglutamatergic state associated with the condition and restore network homeostasis.[3]

Preclinical Data

In Vitro Activity

The selectivity and potency of LY2365109 have been established through in vitro assays.

| Parameter | Value | Species/Cell Line | Reference |

| IC50 for GlyT1 | 15.8 nM | Cells over-expressing human GlyT1a | [4] |

| IC50 for GlyT2 | > 30,000 nM | Not specified | [5] |

In Vivo Efficacy in Preclinical Epilepsy Models

Preclinical studies have demonstrated the anticonvulsant potential of LY2365109 in established rodent models of epilepsy. While specific quantitative data on the percentage of seizure reduction in chronic models is not publicly available, the literature describes a "robust suppression" of chronic seizures.[3]

| Experimental Model | Animal Model | Key Findings | Reference |

| Maximal Electroshock (MES) Test | Mice | Increased seizure threshold, indicating anticonvulsant activity. | [6] |

| Intrahippocampal Kainic Acid (IHKA) Model of TLE | Mice | Robustly suppressed chronic seizures with systemic administration. | [3] |

| Genetic Deletion of GlyT1 | Mice | Increased seizure thresholds, supporting GlyT1 as a therapeutic target. | [3] |

| Tetanic Stimulation-Induced TLE | Rats | Used to demonstrate the overexpression of GlyT1 in the epileptic hippocampus. | [3] |

Pharmacokinetics and Safety

Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life for LY2365109 in rodents are not publicly available. However, studies have shown a dose-dependent elevation in cerebrospinal fluid (CSF) levels of glycine following oral administration.[7]

At higher doses, LY2365109 has been associated with significant adverse effects, including locomotor and respiratory impairments. These effects are attributed to high GlyT1 inhibitory activity in caudal brain regions like the brainstem and cerebellum, leading to sustained elevations of extracellular glycine and subsequent activation of inhibitory, strychnine-sensitive glycine A receptors.[1]

Experimental Protocols

Intrahippocampal Kainic Acid (IHKA) Model of Temporal Lobe Epilepsy in Mice

This model is designed to replicate key features of human mesial temporal lobe epilepsy, including spontaneous recurrent seizures and hippocampal sclerosis.

-

Animals: Male C57BL/6J mice.

-

Anesthesia: Isoflurane (2-3% in oxygen).

-

Stereotaxic Surgery:

-

Mice are placed in a stereotaxic frame.

-

A bolus of 50 nL of a 20 mM kainic acid solution is injected into the CA1 area of the left hippocampus. The typical coordinates relative to bregma are: AP -1.8 mm, ML +1.2 mm, DV -1.8 mm.

-

The injection is performed using a 30G cannula attached to a Hamilton syringe.

-

The cannula is left in place for 10 minutes post-injection to minimize backflow.

-

-

Electrode Implantation: For seizure monitoring, a bipolar electrode is implanted into the injected hippocampus.

-

Post-Operative Care: Analgesics such as buprenorphine (0.05 mg/kg) are administered. Mice are housed individually for recovery.

-

Seizure Monitoring: Continuous video-EEG monitoring is used to detect and quantify spontaneous recurrent seizures, which typically develop after a latent period of 2-3 weeks.

Maximal Electroshock (MES) Test

This is an acute seizure model used to assess the anticonvulsant properties of a compound.

-

Animals: Mice.

-

Drug Administration: LY2365109 is administered, typically intraperitoneally, at various doses.

-

Stimulation: An electrical stimulus is delivered via corneal electrodes.

-

Endpoint: The primary endpoint is the presence or absence of a tonic hind-limb extension seizure. The percentage of mice protected from this seizure at different doses is recorded to determine the median effective dose (ED50).

Tetanic Stimulation-Induced Temporal Labe Epilepsy in Rats

This model is also used to induce a state of epilepsy that mimics aspects of human TLE.

-

Animals: Rats.

-

Electrode Implantation: Electrodes are stereotaxically implanted into the hippocampus.

-

Stimulation: A high-frequency train of electrical pulses (tetanic stimulation) is delivered to the hippocampus to induce an initial status epilepticus.

-

Post-Stimulation: Following a latent period, animals develop spontaneous recurrent seizures.

-

Monitoring: Seizure activity is monitored via EEG recordings.

Visualizations

Signaling Pathway of LY2365109

Caption: Signaling pathway of this compound in the synapse.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical workflow for evaluating LY2365109 in epilepsy models.

Discussion and Future Directions

The preclinical evidence strongly suggests that this compound, through its selective inhibition of GlyT1, holds promise as a novel anti-seizure agent. The mechanism of action is directly relevant to the observed pathology of GlyT1 overexpression in temporal lobe epilepsy. However, the progression of LY2365109 or other GlyT1 inhibitors into clinical trials specifically for epilepsy has not been documented in publicly available sources. The adverse effects observed at higher doses, particularly respiratory and motor impairments, present a significant therapeutic window challenge that would need to be carefully managed in any potential clinical development.

Future research should aim to:

-

Publish detailed quantitative efficacy data from chronic epilepsy models to better understand the dose-response relationship for seizure suppression.

-

Investigate the pharmacokinetic profile of LY2365109 to inform dosing strategies.

-

Explore the therapeutic index of LY2365109 to determine if a safe and effective dose can be achieved in humans.

-

Conduct clinical trials to evaluate the safety and efficacy of GlyT1 inhibitors in patients with refractory epilepsy.

References

- 1. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. science.gov [science.gov]

- 3. researchgate.net [researchgate.net]

- 4. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 5. A Model of Chronic Temporal Lobe Epilepsy Presenting Constantly Rhythmic and Robust Spontaneous Seizures, Co-morbidities and Hippocampal Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacodynamic-Toxicodynamic Relationship of AUC and Cmax in Vancomycin-Induced Kidney Injury in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epileptic seizure suppression: A computational approach for identification and control using real data - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on LY2365109 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4] GlyT1 is a key protein in the central nervous system that regulates the concentration of glycine in the synaptic cleft. By inhibiting GlyT1, LY2365109 increases extracellular glycine levels, which in turn potentiates the function of N-methyl-D-aspartate (NMDA) receptors. This mechanism of action has generated significant interest in its therapeutic potential for central nervous system disorders associated with hypoglutamatergic function, such as schizophrenia and epilepsy.[5][6] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its pharmacological profile, preclinical efficacy, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: GlyT1 Inhibition

This compound exerts its effects by competitively binding to the glycine transporter 1, thereby blocking the reuptake of glycine from the synapse. This leads to an accumulation of glycine in the synaptic cleft, enhancing the activation of NMDA receptors, where glycine acts as a mandatory co-agonist.

Figure 1: Signaling pathway of this compound action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from early-stage research on this compound and other relevant GlyT1 inhibitors.

| Compound | IC50 (nM) for GlyT1 | IC50 (nM) for GlyT2 | Reference |

| LY2365109 | 15.8 | > 30,000 | [1][2][3][4] |

| ALX5407 | - | - | [5] |

| Bitopertin | - | - | |

| Org24598 | - | - | |

| Table 1: In Vitro Potency and Selectivity of GlyT1 Inhibitors |

| Compound | Dose (mg/kg, p.o.) | Effect on CSF Glycine Levels | Reference |

| LY2365109 | 0.3 - 30 | Dose-dependent elevation | [1] |

| ALX5407 | - | Increased extracellular levels in PFC and cerebellum | [5] |

| Table 2: In Vivo Effects on Cerebrospinal Fluid (CSF) Glycine Levels |

| Compound | Animal Model | Effect | Reference |

| LY2365109 | Mice | Increased seizure threshold | [7] |

| Table 3: Preclinical Anticonvulsant Activity |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the early-stage research of this compound are provided below.

Glycine Uptake Inhibition Assay

This assay is fundamental to determining the in vitro potency of GlyT1 inhibitors.

Figure 2: Experimental workflow for the glycine uptake assay.

Methodology:

-

Cell Culture: Flp-in™-CHO cells stably expressing human GlyT1a are plated at a density of 40,000 cells/well in F-12 medium and cultured for 24 hours.

-

Assay Buffer: The uptake buffer consists of 10 mM HEPES-Tris (pH 7.4), 150 mM NaCl, 1 mM CaCl2, 2.5 mM KCl, 2.5 mM MgSO4, and 10 mM D-glucose.

-

Inhibition Assay:

-

The cell culture medium is aspirated, and cells are washed twice with the uptake buffer.

-

Cells are then incubated for 20 minutes at 22°C with varying concentrations of this compound or vehicle control.

-

[³H]glycine is added to initiate the uptake reaction.

-

Non-specific uptake is determined in the presence of a high concentration of non-radiolabeled glycine (e.g., 10 mM).

-

-

Termination and Lysis: After the incubation period, the uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

-

Quantification: The amount of [³H]glycine taken up by the cells is quantified using a scintillation counter.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Microdialysis

This technique is employed to measure extracellular levels of neurotransmitters, such as glycine, in specific brain regions of freely moving animals.

References

- 1. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jneurosci.org [jneurosci.org]

- 5. benchchem.com [benchchem.com]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

The GlyT1 Inhibitor LY2365109 Hydrochloride: An In-Depth Technical Guide on its Effect on Extracellular Glycine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY2365109 hydrochloride is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). By blocking the reuptake of glycine from the synaptic cleft, this compound effectively increases the extracellular concentration of this critical amino acid. This elevation of synaptic glycine potentiates N-methyl-D-aspartate (NMDA) receptor-mediated neurotransmission, a mechanism with significant therapeutic potential for central nervous system (CNS) disorders characterized by hypoglutamatergic function, such as schizophrenia. This technical guide provides a comprehensive overview of the quantitative effects of this compound on extracellular glycine levels, detailed experimental protocols for in vivo assessment, and visualizations of the underlying signaling pathway and experimental workflow.

Data Presentation: Quantitative Effects on Extracellular Glycine

Oral administration of this compound leads to a dose-dependent increase in extracellular glycine concentrations in the central nervous system.[1] The following tables summarize the key quantitative findings from preclinical studies in rats.

| Brain Region | Administration Route | Dose (mg/kg) | Basal Glycine (µM) | Peak Glycine (µM) | Fold Increase | Reference |

| Striatum | Oral (p.o.) | 10 | 1.52 | 3.6 | ~2.4 | Voehringer et al., 2013 |

| Cerebrospinal Fluid (CSF) | Oral (p.o.) | 10 | 10.38 | 36 | ~3.5 | Voehringer et al., 2013 |

Table 1: Effect of a single oral dose of this compound on extracellular glycine concentrations in male Sprague-Dawley rats.

| Dose Range (mg/kg, p.o.) | Effect on CSF Glycine | Time Point | Animal Model | Reference |

| 0.3 - 30 | Dose-dependent elevations | 1 hour post-dosing | Male Sprague-Dawley rats | Perry et al., 2008[1][2] |

Table 2: Dose-dependent effect of this compound on cerebrospinal fluid (CSF) glycine levels.

Signaling Pathway: Mechanism of Action

This compound exerts its effect by inhibiting the Glycine Transporter 1 (GlyT1), which is located on both glial cells and presynaptic neurons at glutamatergic synapses.[3] Glycine is an essential co-agonist for the NMDA receptor, meaning its binding is required for receptor activation by glutamate. By blocking GlyT1, LY2365109 prevents the reuptake of glycine from the synaptic cleft, leading to an increased extracellular concentration. This elevated glycine enhances the saturation of the co-agonist binding site on the NMDA receptor, thereby potentiating NMDA receptor-mediated glutamatergic neurotransmission.

Caption: Mechanism of action of LY2365109 at a glutamatergic synapse.

Experimental Protocols

In Vivo Microdialysis for the Measurement of Extracellular Glycine in Rats

This protocol describes the methodology for measuring extracellular glycine concentrations in the striatum and cerebrospinal fluid (CSF) of rats following oral administration of this compound.

1. Animal Model and Housing:

-

Species: Male Sprague-Dawley rats.

-

Weight: 250-300 g.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

2. Surgical Implantation of Microdialysis Probes:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Place the animal in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the striatum. For CSF sampling, a cisterna magna cannulation can be performed.

-

Secure the cannula with dental cement.

-

Allow the animal to recover for at least 24-48 hours post-surgery.

3. This compound Administration:

-

Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 1% carboxymethylcellulose).

-

Administration: Administer the compound or vehicle control orally (p.o.) via gavage at the desired dose (e.g., 10 mg/kg).

4. Microdialysis Sample Collection:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period (e.g., 1-2 hours) to establish a baseline.

-

Collect baseline dialysate samples (e.g., every 20-30 minutes).

-

Administer this compound or vehicle.

-

Continue collecting dialysate samples at regular intervals for a predetermined period (e.g., 4-6 hours) to monitor the change in extracellular glycine concentrations.

-

Store collected samples at -80°C until analysis.

5. Glycine Quantification by LC-MS/MS:

-

Instrumentation: Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Sample Preparation: A derivatization step is not typically required. Inject a small volume of the dialysate (e.g., 15 µL) directly into the LC-MS/MS system.

-

Detection: Use positive electrospray ionization (ESI) mode to detect glycine.

-

Quantification: Quantify glycine concentrations by comparing the peak area of the analyte in the samples to a standard curve prepared with known concentrations of glycine.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of this compound on extracellular glycine levels using in vivo microdialysis.

Caption: Experimental workflow for in vivo microdialysis study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine, an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors. By inhibiting GlyT1, LY2365109 increases the synaptic concentration of glycine, thereby potentiating NMDA receptor-mediated neurotransmission.[3][4] This mechanism of action makes LY2365109 a valuable research tool for investigating the role of the glutamatergic system in various central nervous system (CNS) disorders. Preclinical studies have shown its potential in conditions associated with NMDA receptor hypofunction.[3][4] In vivo studies have demonstrated that administration of LY2365109 leads to a dose-dependent increase in cerebrospinal fluid (CSF) glycine levels and can modulate seizure thresholds in mice.[1]

These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols, quantitative data from preclinical studies, and a diagram of the relevant signaling pathway.

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo studies involving the administration of this compound.

| Parameter | Value | Species | Administration Route | Effects | Reference |

| Effective Dose Range | 0.3 - 30 mg/kg | Mouse | Oral (p.o.) | Dose-dependent elevations in CSF glycine levels | Not specified in snippets |

| Seizure Threshold Modulation | Increased | Mouse | Systemic | Increased seizure thresholds | [1] |

| Chronic Seizure Suppression | Robustly suppressed | Mouse | Systemic | Suppression of chronic seizures in a temporal lobe epilepsy model | [1] |

Signaling Pathway

The mechanism of action of LY2365109 involves the potentiation of the NMDA receptor signaling pathway through the inhibition of the GlyT1 transporter. The following diagram illustrates this process.

Caption: Signaling pathway of this compound.

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a vehicle solution for the oral administration of this compound to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Preparation:

-

Prepare a fresh vehicle solution on the day of the experiment.

-

The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

-

Dissolution of this compound:

-

Weigh the required amount of this compound powder.

-

First, dissolve the powder in DMSO to create a stock solution.

-

Sequentially add PEG300, Tween-80, and Saline to the stock solution while vortexing to ensure complete mixing at each step.

-

For example, to prepare 1 mL of a 2.5 mg/mL dosing solution:

-

Dissolve 2.5 mg of this compound in 100 µL of DMSO.

-

Add 400 µL of PEG300 and vortex thoroughly.

-

Add 50 µL of Tween-80 and vortex thoroughly.

-

Add 450 µL of Saline to bring the final volume to 1 mL and vortex thoroughly.

-

-

-

Final Solution:

-

The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.

-

It is recommended to use the prepared dosing solution on the same day.

-

In Vivo Administration via Oral Gavage in Mice

This protocol details the procedure for administering the prepared this compound solution to mice via oral gavage.

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)

-

Syringes (e.g., 1 mL)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Weigh each mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

-

Gavage Needle and Syringe Preparation:

-

Select a gavage needle of the appropriate length. The tip of the needle should reach from the corner of the mouse's mouth to the last rib without extending further.

-

Attach the gavage needle to a syringe filled with the calculated volume of the dosing solution.

-

-

Restraint:

-

Properly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held securely.

-

-

Gavage Administration:

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

-

Once the needle is in the esophagus, slowly administer the solution.

-

-

Post-Administration Monitoring:

-

After administration, gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or leakage of the solution from the nose or mouth.

-

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study involving the oral administration of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

Recommended Dosage and Administration of LY2365109 Hydrochloride in Mice: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of LY2365109 hydrochloride to mice, based on currently available preclinical research. This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), which has shown potential as a novel therapeutic agent, particularly in the context of neurological disorders such as epilepsy.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of this compound in mice.

| Parameter | Value | Species/Strain | Administration Route | Efficacy Endpoint | Reference |

| Effective Dose Range | 0.3 - 30 mg/kg | Sprague-Dawley rats (data extrapolated for mice) | Oral (p.o.) | Dose-dependent elevation of glycine in cerebrospinal fluid (CSF) | [1] |

| IC₅₀ (hGlyT1a) | 15.8 nM | In vitro (cells over-expressing human GlyT1a) | N/A | Inhibition of glycine uptake | [1] |

| IC₅₀ (GlyT2) | > 30,000 nM | In vitro | N/A | Inhibition of glycine uptake | [4][5] |

Experimental Protocols

Formulation and Oral Administration of this compound

This protocol describes the preparation and oral administration of this compound to mice. Oral gavage is a common and precise method for delivering a specified dose of a compound.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

-

Sterile water or saline

-

Weighing scale

-

Mortar and pestle (optional, for suspension)

-

Magnetic stirrer and stir bar or vortex mixer

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip)

-

Syringes (1 ml)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

-

Dose Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice. The typical dosing volume for oral gavage in mice is 5-10 ml/kg.

-

Vehicle Preparation (Suspension Example):

-

To prepare a 0.5% CMC-Na solution, dissolve 0.5 g of CMC-Na in 100 ml of sterile saline. Stir vigorously until fully dissolved.

-

Weigh the calculated amount of this compound.

-

If preparing a suspension, it can be beneficial to first triturate the powder with a small amount of the vehicle to create a uniform paste before gradually adding the remaining vehicle while continuously stirring or vortexing.

-

-

Drug Formulation:

-

For a suspension , add the weighed this compound to the prepared vehicle. Vortex or stir thoroughly to ensure a homogenous suspension immediately before each administration.

-

For a solution , dissolve the weighed this compound in the chosen solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Ensure the compound is fully dissolved. It is recommended to prepare fresh solutions daily.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

-

Measure the correct volume of the drug formulation into the syringe fitted with the gavage needle.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to tracheal administration and is often fatal.

-

Slowly administer the formulation.

-

Withdraw the gavage needle gently.

-

Monitor the animal for a short period after administration for any signs of distress.

-

Assessment of Anticonvulsant Activity (6-Hz Seizure Model)

The 6-Hz seizure model is used to evaluate the efficacy of compounds against therapy-resistant partial seizures.

Materials:

-

Male albino mice (e.g., CF-1 or Swiss Webster)

-

Corneal electroshock apparatus (e.g., Ugo Basile ECT unit)

-

Corneal electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Saline solution

-

This compound formulation and vehicle control

Procedure:

-

Drug Administration: Administer this compound or vehicle control orally at a predetermined time before seizure induction (e.g., 30-60 minutes).

-

Anesthesia: Apply one drop of topical anesthetic to each eye of the mouse to prevent pain and ensure good electrical contact.

-

Seizure Induction:

-

Place the corneal electrodes on the corneas of the mouse.

-

Deliver a constant current electrical stimulus (e.g., 32 mA or 44 mA) at a frequency of 6 Hz with a pulse width of 0.2 ms for a duration of 3 seconds.

-

-

Behavioral Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a seizure. Seizure activity is characterized by a "stunned" posture, forelimb clonus, jaw clonus, and twitching of the vibrissae (whiskers).

-

Protection Criteria: An animal is considered protected if it resumes normal exploratory behavior within 10 seconds of the stimulation and does not exhibit the characteristic seizure behaviors.

-

Data Analysis: Calculate the percentage of animals protected in the drug-treated group compared to the vehicle-treated group. An ED₅₀ (the dose that protects 50% of the animals) can be determined by testing a range of doses.

Signaling Pathway and Experimental Workflow

References

- 1. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

Preparing LY2365109 Hydrochloride Solutions for Injection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2][3][4] By blocking the reuptake of glycine, LY2365109 increases the extracellular concentration of this amino acid, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[5][6][7] This potentiation of NMDA receptor activity is a key mechanism of action being explored for therapeutic applications in central nervous system (CNS) disorders.[8] These application notes provide detailed protocols for the preparation, sterilization, and stability testing of this compound solutions intended for injection in a research and preclinical setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing stable and effective injectable formulations.

| Property | Value | Reference |

| Molecular Weight | 421.91 g/mol | [2] |

| Formula | C₂₂H₂₇NO₅·HCl | [2] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% (HPLC) | [2] |

| CAS Number | 1779796-27-8 | [9] |

| Solubility | Soluble to 100 mM in DMSO. Soluble to 50 mM in ethanol. | [2] |

| Storage (Solid) | Desiccate at room temperature. For long-term storage, -20°C for up to 3 years is recommended. | [10] |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month.[11][12] |

Experimental Protocols

I. Preparation of Injectable Solutions

Several formulations can be utilized to prepare this compound for injection. The choice of vehicle will depend on the desired concentration, route of administration, and toxicological considerations. Below are three validated protocols.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This formulation is suitable for achieving a concentration of up to 2.5 mg/mL.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile, injectable grade

-

Polyethylene glycol 300 (PEG300), sterile, injectable grade

-

Tween-80 (Polysorbate 80), sterile, injectable grade

-

Saline (0.9% sodium chloride), sterile, injectable grade

-

Sterile vials and syringes

-

0.22 µm sterile syringe filter

Procedure:

-

Weigh the required amount of this compound powder in a sterile vial.

-

Add DMSO to the vial to constitute 10% of the final volume and vortex until the compound is completely dissolved.

-

Add PEG300 to constitute 40% of the final volume and mix thoroughly.

-

Add Tween-80 to constitute 5% of the final volume and mix until a clear solution is obtained.

-

Add saline to reach the final desired volume (45% of the total) and mix thoroughly.

-

If necessary, gently warm the solution or sonicate to aid dissolution.[11]

-

Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

Protocol 2: DMSO/SBE-β-CD/Saline Formulation

This formulation utilizes a cyclodextrin to enhance solubility and is suitable for concentrations up to 2.5 mg/mL.

Materials:

-

This compound

-

DMSO, sterile, injectable grade

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD), 20% solution in saline, sterile

-

Saline (0.9% sodium chloride), sterile, injectable grade

-

Sterile vials and syringes

-

0.22 µm sterile syringe filter

Procedure:

-

Weigh the this compound powder in a sterile vial.

-

Add DMSO to the vial to make up 10% of the final volume and ensure complete dissolution.

-

Add the 20% SBE-β-CD in saline solution to constitute 90% of the final volume.

-

Mix thoroughly until a clear solution is achieved. Gentle warming or sonication can be applied if needed.[11]

-

Sterilize the final solution by filtering through a 0.22 µm sterile syringe filter into a sterile container.

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for subcutaneous or intramuscular injections and can achieve concentrations of at least 2.5 mg/mL.

Materials:

-

This compound

-

DMSO, sterile, injectable grade

-

Corn oil, sterile, injectable grade

-

Sterile vials and syringes

-

0.22 µm sterile syringe filter (optional, depending on viscosity)

Procedure:

-

In a sterile vial, dissolve the weighed this compound in DMSO (10% of the final volume).

-

Add sterile corn oil to make up the remaining 90% of the final volume.

-

Mix vigorously until a clear and uniform solution is obtained.[11]

-

Due to the viscosity of corn oil, filtration may be challenging. Aseptic preparation techniques are critical if filtration is not feasible.

II. Stability Testing of Prepared Solutions

A stability-indicating method is crucial to ensure the potency and safety of the prepared injectable solutions. A High-Performance Liquid Chromatography (HPLC) method is recommended.

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.

Materials and Instrumentation:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

-

Acetonitrile, HPLC grade

-

Methanol, HPLC grade

-

Phosphate buffer (e.g., 0.05 M, pH 7.1), HPLC grade

-

Water, HPLC grade

-

This compound reference standard

-

Prepared injectable solutions of this compound

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Forced Degradation Study: To demonstrate the specificity of the HPLC method, forced degradation studies should be performed on the drug substance.[13][14]

-

Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period. Neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Neutralize with 0.1 M HCl.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm).

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and phosphate buffer. An example starting point could be a ratio of 15:15:70 (v/v/v) of methanol:acetonitrile:phosphate buffer (pH 7.1).[15]

-

Flow Rate: 0.8-1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30°C)

-

Detection Wavelength: To be determined by UV scan of this compound (e.g., 210 nm).[15]

-

Injection Volume: 10-20 µL

Validation Parameters (as per ICH guidelines):

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity: A linear relationship between the concentration and the peak area over a defined range.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

III. Excipient Compatibility Studies

Prior to finalizing a formulation, it is essential to assess the compatibility of this compound with the chosen excipients.

Objective: To evaluate the physical and chemical compatibility of this compound with selected excipients.

Methodology:

-

Prepare binary mixtures of this compound with each excipient (e.g., DMSO, PEG300, Tween-80, SBE-β-CD, corn oil) in a 1:1 ratio.

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature for a defined period (e.g., 2, 4 weeks).

-

At each time point, analyze the samples for:

-

Physical Changes: Appearance, color, and clarity.

-

Chemical Changes: Quantification of this compound and detection of any degradation products using the validated stability-indicating HPLC method.

-

-

Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions by observing changes in the thermal profiles of the drug and excipients.

Visualizations

Signaling Pathway of GlyT1 Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Preparation and Stability Testing

Caption: Workflow for preparing and testing injectable solutions.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the preparation and evaluation of this compound solutions for injection in a research setting. Adherence to these guidelines, particularly concerning aseptic techniques and thorough stability testing, is crucial for obtaining reliable and reproducible experimental results. Researchers should always consult the batch-specific certificate of analysis for the exact molecular weight and purity of the compound. For in vivo experiments, it is recommended to prepare the solutions fresh on the day of use.

References

- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bio-techne.com [bio-techne.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. news-medical.net [news-medical.net]

- 11. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scispace.com [scispace.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability-indicating LC method for the simultaneous determination of lisinopril and hydrochlorothiazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY2365109 Hydrochloride in Patch Clamp Recordings

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is crucial for regulating the concentration of glycine in the synaptic cleft. As glycine is an obligatory co-agonist for the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 with LY2365109 leads to increased extracellular glycine levels and subsequent potentiation of NMDA receptor-mediated neurotransmission.[1][2][3] This mechanism of action makes LY2365109 a valuable tool for studying the role of the glutamatergic system in various physiological and pathological processes, including synaptic plasticity, and for investigating its therapeutic potential in conditions like schizophrenia and epilepsy.[2][4]

These application notes provide detailed protocols for utilizing this compound in patch clamp electrophysiology experiments to investigate its effects on neuronal activity, with a primary focus on NMDA receptor-mediated currents.

Data Presentation

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/Cell Type | Reference |

| IC₅₀ (GlyT1) | 15.8 nM | Not Specified | [1] |

| IC₅₀ (GlyT2) | > 30,000 nM | Not Specified | [1] |

Table 2: Electrophysiological Effects of GlyT1 Inhibitors on NMDA Receptor-Mediated Currents

| GlyT1 Inhibitor | Concentration | Cell Type | Key Finding | Reference |

| ALX5407 | 0.5 µM | Dopaminergic neurons (Substantia Nigra pars compacta) | 92 ± 29% increase in NMDA-mediated EPSC peak amplitude. | [2] |

| NFPS | 0.01 µM | Prefrontal cortex neurons | ~15% potentiation of evoked NMDA EPSC. | [1] |

| NFPS | 500 nM | Hypoglossal motorneurons | Significant increase in NMDAR-mediated charge transfer of spontaneous and evoked EPSCs. | [3] |

Signaling Pathway

The primary mechanism of action of LY2365109 is the potentiation of NMDA receptor signaling through the inhibition of glycine reuptake.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of glycine transporter-1 (GLYT-1) potentiates NMDA receptor-mediated synaptic transmission in hypoglossal motorneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing the Efficacy of LY2365109 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] GlyT1 is crucial for regulating the concentration of glycine in the synaptic cleft. By inhibiting GlyT1, LY2365109 increases the extracellular levels of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This potentiation of NMDA receptor-mediated neurotransmission suggests therapeutic potential for central nervous system (CNS) disorders associated with NMDA receptor hypofunction, such as schizophrenia.[2][3] Additionally, emerging evidence indicates that GlyT1 inhibitors may have anticonvulsant properties, making them of interest for the treatment of epilepsy.[4][5]